molecular formula C19H28O3 B122463 (3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one CAS No. 63518-24-1

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No. B122463
CAS RN: 63518-24-1
M. Wt: 304.4 g/mol
InChI Key: MNFOFTYQPDOWJT-DZPFYSMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a type of 3beta-sterol, a cholestanoid, a C27-steroid, and a 3beta-hydroxy-Delta(5)-steroid . It plays a role as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite, and an algal metabolite .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 17α-hydroxyprogesterone (17α-hydroxypregn-4-ene-3,20-dione) has been used as a starting material. The 3-keto group is converted to an enol ether using ethanol and formic acid triethyl ester, followed by halogenation at the 6-position with carbon tetrabromide. The 3-keto group is then restored, and the 17-hydroxy group is acetylated .


Molecular Structure Analysis

The molecular formula of the compound is C27H44O . It has a molecular weight of 384.638 Da and a mono-isotopic mass of 384.339203 Da . The compound has 9 defined stereocenters .

Scientific Research Applications

Crystal Structure and Conformation

The compound exhibits a complex steroidal structure, with fused four-ring systems often adopting chair, half-chair, or envelope conformations. For instance, in one study, the crystal structure of a derivative showed rings A and C in chair conformations and rings B and D in half-chair and envelope conformations, respectively (Zhou et al., 2015). This unique arrangement facilitates weak intermolecular interactions, linking molecules into distinct layers or chains in the crystal lattice, as observed in different steroidal compounds (Ketuly et al., 2010).

Cryosynthesis and Nanoparticle Formation

The cryosynthesis technique has been applied to create nanoparticles of similar compounds, significantly reducing particle size without altering the molecular structure. This process enhances specific properties like reduced cytotoxicity, potentially broadening the compound's applicability in medical and material sciences (Морозов et al., 2015).

Antimicrobial and Anticancer Activities

Derivatives of similar steroidal compounds have demonstrated promising biological activities. For instance, triorganotin(IV) derivatives showed significant antifungal and anticancer activities against certain strains and cell lines, highlighting the potential for these compounds in therapeutic applications (Shaheen et al., 2014).

properties

IUPAC Name

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h4,11-13,15,17,20,22H,3,5-10H2,1-2H3/t11-,12-,13-,15-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFOFTYQPDOWJT-DZPFYSMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

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